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Compound of Interest

Compound Name: 5-Pentyl-1,3-thiazole

Cat. No.: B15246280 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for 5-pentyl-1,3-
thiazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. Due to the absence of published experimental spectra for this

specific compound, this document presents predicted data based on the analysis of structurally

similar alkyl-thiazole derivatives and fundamental principles of spectroscopic interpretation. The

content is tailored for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-pentyl-1,3-thiazole.

These predictions are derived from known data for other alkyl-substituted thiazoles and general

chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Data for 5-Pentyl-1,3-thiazole (Solvent: CDCl₃, Reference: TMS at

0.00 ppm)
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 (thiazole) 8.6 - 8.8 s -

H-4 (thiazole) 7.6 - 7.8 s -

-CH₂- (α to thiazole) 2.8 - 3.0 t 7-8

-CH₂- (β to thiazole) 1.6 - 1.8 p 7-8

-CH₂-CH₂- (γ, δ) 1.2 - 1.4 m -

-CH₃ (terminal) 0.8 - 1.0 t 6-7

Table 2: Predicted ¹³C NMR Data for 5-Pentyl-1,3-thiazole (Solvent: CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 (thiazole) 150 - 155

C-4 (thiazole) 140 - 145

C-5 (thiazole) 135 - 140

-CH₂- (α to thiazole) 30 - 35

-CH₂- (β to thiazole) 30 - 35

-CH₂- (γ to thiazole) 22 - 27

-CH₂- (δ to thiazole) 22 - 27

-CH₃ (terminal) 13 - 15

Table 3: Predicted Mass Spectrometry (MS) Data for 5-Pentyl-1,3-thiazole (Ionization Mode:

Electron Ionization - EI)
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m/z Predicted Identity Notes

155 [M]⁺ Molecular ion peak.

140 [M - CH₃]⁺ Loss of a methyl radical.

126 [M - C₂H₅]⁺ Loss of an ethyl radical.

112 [M - C₃H₇]⁺ Loss of a propyl radical.

98 [M - C₄H₉]⁺
McLafferty rearrangement or

loss of a butyl radical.

85 [Thiazole ring fragment]⁺
Fragmentation of the pentyl

chain.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-Pentyl-1,3-thiazole (Sample Phase:

Liquid film)

Wavenumber (cm⁻¹) Predicted Intensity Vibration Type

3100 - 3000 Weak
C-H stretch (aromatic - thiazole

ring)

2955 - 2850 Strong
C-H stretch (aliphatic - pentyl

group)

~1600 Medium C=N stretch (thiazole ring)

~1480 Medium C=C stretch (thiazole ring)

1465 - 1450 Medium C-H bend (aliphatic - CH₂)

1380 - 1370 Medium C-H bend (aliphatic - CH₃)

~800 - 600 Medium-Strong C-S stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These should be adapted based on the specific instrumentation and laboratory safety

procedures.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-pentyl-1,3-thiazole in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Add a small

amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0

ppm).[1]

Instrumentation: The data should be acquired on a Fourier transform NMR spectrometer,

typically operating at a proton frequency of 300 MHz or higher for better resolution.[3]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.

Process the free induction decay (FID) with an exponential window function to improve the

signal-to-noise ratio, followed by a Fourier transform.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans will be required

compared to ¹H NMR.[4]

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5

seconds), and broadband proton decoupling.

2. Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like 5-pentyl-1,3-thiazole, direct infusion via a

heated probe or injection into a gas chromatograph (GC-MS) is suitable.[5]

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

fragment ions, which are crucial for structural elucidation.[5] Softer ionization techniques like
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Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the

molecular ion peak.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).[6]

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different ions.

3. Infrared (IR) Spectroscopy

Sample Preparation: As 5-pentyl-1,3-thiazole is expected to be a liquid at room

temperature, a "neat" spectrum can be obtained by placing a drop of the pure liquid between

two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.[9]

Data Acquisition:

First, a background spectrum of the empty salt plates is recorded.[10]

The sample is then placed in the instrument, and the sample spectrum is acquired.[10]

The instrument software automatically subtracts the background spectrum to produce the

final IR spectrum of the compound.[10] The spectrum is typically plotted as transmittance

or absorbance versus wavenumber (cm⁻¹).[9]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of a synthesized compound like 5-pentyl-1,3-thiazole.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thiazole-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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